氮鎓;钴(2+);硫酸盐;六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

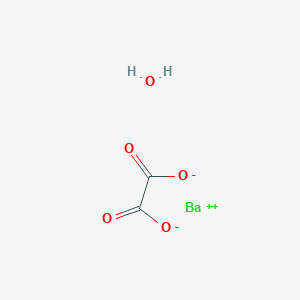

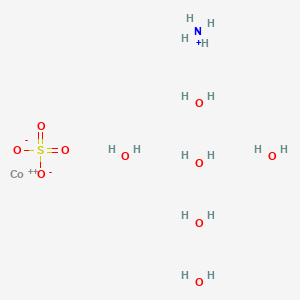

Azanium; cobalt(2+); sulfate; hexahydrate refers to a compound with a composition that suggests it includes azanium ions (NH₄⁺), cobalt(II) cations (Co²⁺), and sulfate anions (SO₄²⁻), along with water molecules in its crystalline structure. The compound's study provides insights into its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of compounds related to azanium; cobalt(2+); sulfate; hexahydrate involves careful control of the reaction conditions to promote the formation of the desired crystal structure. For instance, cobalt ethylenediammonium bis(sulfate) tetrahydrate represents a compound synthesized through slow evaporation at room temperature, demonstrating the typical synthesis approach for these types of compounds (Rekik et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using X-ray crystallography, revealing complex coordination environments. For example, the structure of bis{bis(azido-κN)bis[bis(pyridin-2-yl-κN)amine]cobalt(III)} sulfate dihydrate shows discrete cations, anions, and solvent water molecules linked by extensive hydrogen bonding (Setifi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving azanium; cobalt(2+); sulfate; hexahydrate and related compounds often include redox processes, ligand exchange, and the formation of coordination complexes. The coordination behavior of cinoxacine with cobalt(II) showcases the versatility of cobalt in forming structurally diverse complexes (Chulvi et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, density, melting point, and morphology are crucial for understanding the behavior of azanium; cobalt(2+); sulfate; hexahydrate under different conditions. The optical, thermal, and mechanical properties of related compounds, like hexakis(urea)cobalt(II) sulfate monohydrate, highlight the impact of molecular structure on these physical characteristics (Muthu et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different environmental conditions, and the ability to form further complexes, define the applicability of the compound in industrial and research settings. Studies on cobalt-mediated activation of peroxymonosulfate and sulfate radical attack on phenolic compounds illustrate the chemical behavior and potential applications of cobalt complexes in environmental remediation (Anipsitakis et al., 2006).

科学研究应用

晶体生长和性质

晶体生长研究: 已经对硫酸钾钴六水合物 (KCSH) 晶体进行了研究,以优化生长条件,并对其真实结构和光学性质进行了研究,展示了对晶体学和材料科学的重大见解 (Rudneva, Manomenova, & Voloshin, 2018).

光学和非线性光学性质: 一项研究合成了 2-氨基吡啶鎓双[六水合(钴(II)) 硫酸盐] 一水合物 (2APCS) 的金属有机 NLO 单晶,研究了其结构、振动、热、介电和光学性质,以用于光功率限制的潜在应用 (Siva et al., 2019).

催化和化学反应

丙烷的催化脱氢: 对硫酸盐添加对 Co/Al2O3 催化剂的影响的研究表明,丙烷脱氢中的硫酸盐物质会导致钴氧化物更好地分散并增强脱氢性能 (Sun et al., 2015).

过氧一硫酸盐的活化: 一项研究探讨了钴介导的水中过氧一硫酸盐的活化,研究了酚类化合物的降解。这提供了对硫酸钴在环境化学中应用的见解 (Anipsitakis, Dionysiou, & Gonzalez, 2006).

材料科学与工程

超级电容器的电极材料: 使用硫酸钴作为前驱体的对新型 3D 分级介孔花状 NiCo2O4 电极材料的研究显示出优异的电化学性能,表明在储能技术中的应用 (Xin et al., 2017).

从废锂离子电池中回收: 一项关于通过还原浸出和溶剂萃取从废锂离子电池中回收硫酸钴的研究证明了从电子废料中回收有价值金属的潜力 (Kang et al., 2010).

安全和危害

未来方向

作用机制

Target of Action

Azanium;Cobalt(2+);Sulfate;Hexahydrate, also known as Ammonium Cobalt (II) Sulfate Hexahydrate, is a compound with the linear formula (NH4)2Co(SO4)2 · 6H2O

Pharmacokinetics

The compound is soluble in water , which suggests it could be absorbed and distributed in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azanium;Cobalt(2+);Sulfate;Hexahydrate. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment. Additionally, the compound is sensitive to heat, decomposing at around 120°C .

属性

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

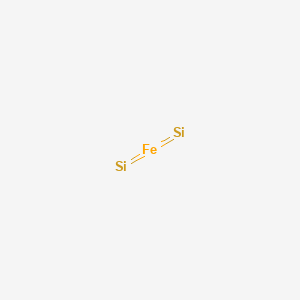

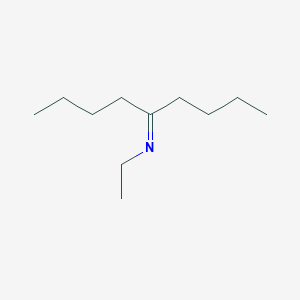

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanium;cobalt(2+);sulfate;hexahydrate | |

CAS RN |

13586-38-4 |

Source

|

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)